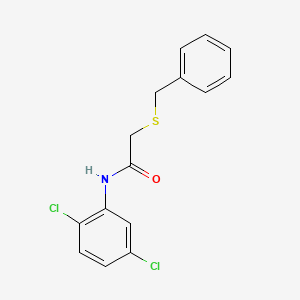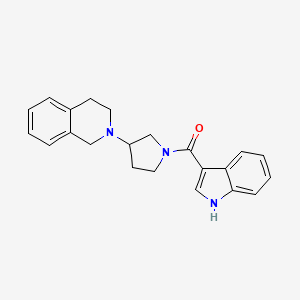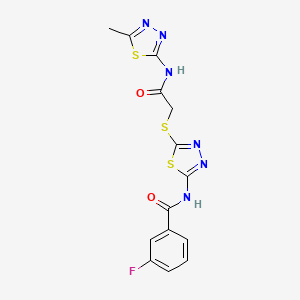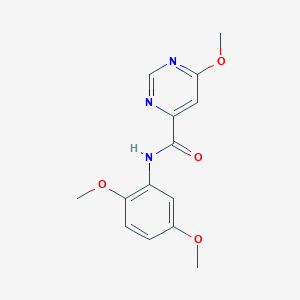
N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as the basis for the nucleic acids, uracil, thymine, and cytosine .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrimidine ring attached to a carboxamide group and a phenyl ring substituted with two methoxy groups .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. As a pyrimidine derivative, it could potentially participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Biological Monitoring of Exposure to Pyrimidines
Pirimicarb, a related compound to N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide, is used as an insecticide. Its metabolism in mammals involves hydrolysis of the carbamate moiety and demethylation, leading to the excretion of hydroxypyrimidines in urine. These metabolites serve as specific markers for biological monitoring of exposure to pirimicarb, indicating its metabolism and the body's handling of similar compounds (Hardt, Appl, & Angerer, 1999).
Pharmacokinetics and Metabolism in Cancer Therapy
Analogues of this compound have been studied for their antitumor activities. For instance, CI-921, a topoisomerase II poison with significant antitumor activity, has undergone clinical trials for non-small cell lung cancer. Such compounds demonstrate the potential of related structures in cancer therapy, underscoring the importance of understanding their pharmacokinetics and metabolism (Harvey et al., 1991).
Analytical Detection in Toxicology
The precise analytical detection and quantification of chemical substances like this compound are crucial in cases of severe intoxications. Advanced techniques like HPLC-Q-TOF-MS and UPLC-MS/MS play a vital role in toxicological investigations, ensuring accurate identification and measurement of substances in biological material, which is essential for understanding toxicological profiles and addressing severe intoxication cases (Wiergowski et al., 2017).
Investigation of Metabolic Pathways
The metabolism of compounds structurally related to this compound, such as DACA, has been studied in clinical trials. Analysis of metabolic pathways in humans, including the identification of major urinary metabolites and plasma metabolites, helps in understanding the body's processing of these compounds, which is crucial for the development of therapeutic agents (Schofield et al., 1999).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-9-4-5-12(20-2)10(6-9)17-14(18)11-7-13(21-3)16-8-15-11/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQHMZMDPUHBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2-methyl-3-[[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645182.png)
![1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2645183.png)
![N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2645186.png)

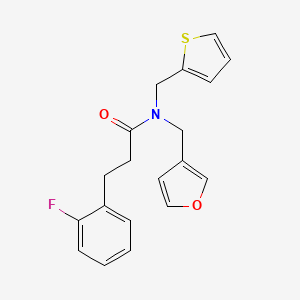
![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2645191.png)

![Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2645193.png)
